2-Nitrofluoranthene

描述

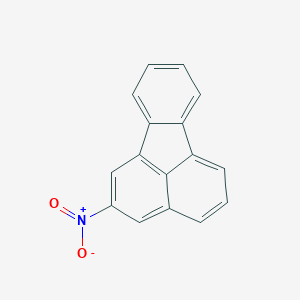

2-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon. It is a derivative of fluoranthene, which is a polycyclic aromatic hydrocarbon consisting of fused aromatic rings. This compound is primarily formed through radical-initiated nitration of fluoranthene in the atmosphere. This compound is known for its mutagenic and carcinogenic properties, making it a significant environmental pollutant .

准备方法

Synthetic Routes and Reaction Conditions: 2-Nitrofluoranthene can be synthesized through the nitration of fluoranthene using nitric acid and sulfuric acid as nitrating agents. The reaction typically involves the formation of a nitronium ion (NO2+) which then reacts with fluoranthene to form this compound. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The production involves similar nitration processes as mentioned above, with stringent safety measures to handle the toxic reagents and products .

化学反应分析

Formation Reactions

2-NFLT forms through gas-phase radical-initiated nitration of fluoranthene (FLT) with two distinct pathways:

Hydroxyl Radical (OH) Initiation

Nitrate Radical (NO3_33) Initiation

Table 1: Key Formation Reactions and Parameters

| Reaction | Rate Coefficient | Yield (%) | Conditions |

|---|---|---|---|

| FLT + OH → 2-NFLT | 3 | High NO dependency | |

| FLT + NO → 2-NFLT | 24 | Nighttime dominance |

Photodegradation

2-NFLT undergoes rapid photolytic degradation in the particle phase, governed by:

-

Photodegradation rate : Scaled to NO photolysis () with a factor for wood smoke particles .

-

Half-life : Minutes to hours under solar radiation, depending on aerosol type (e.g., for diesel soot) .

Sensitivity to Atmospheric Conditions

Modeling studies reveal critical dependencies:

NO2_22 Concentration

-

Yields decrease under low NO due to competition between NO and O for reaction intermediates .

-

A NO-dependent yield scenario reduces overestimation in default models by 40% .

Photodegradation Scaling Factor (α\alpha α)

| Scenario | Impact on 2-NFLT Concentration | |

|---|---|---|

| Default | 0.05 | Overestimates by 10% (MNMB) |

| Low reactivity | 0.005 | Reduces overestimation by 60% |

Secondary vs. Primary Formation

-

Secondary dominance : 2-NFLT is exclusively formed via gas-phase reactions, unlike 1-nitropyrene (1-NPYR), which has primary sources .

-

Indicator utility : The 2-NFLT/1-NPYR ratio serves as a tracer for secondary NPAH formation in atmospheric studies .

Research Findings from Global Modeling

The EMAC-SVOC model simulations highlight:

科学研究应用

Environmental Significance

Formation and Transport

2-Nitrofluoranthene is primarily formed in the atmosphere through the nitration of fluoranthene, a common polycyclic aromatic hydrocarbon. Studies have shown that atmospheric conditions, particularly the presence of nitrogen dioxide, significantly influence the formation rates of this compound. For instance, modeling studies indicate that variations in NO2 concentrations can lead to different yields of this compound and its spatial distribution in the atmosphere .

Detection in Ambient Air

Research has demonstrated that this compound is prevalent in ambient air, particularly in urban environments where combustion activities are high. It co-elutes with other nitro-PAHs during gas chromatography analysis, necessitating precise analytical techniques for accurate quantification .

Health Effects

Toxicity Studies

The toxicity of this compound has been a subject of investigation due to its potential carcinogenic properties. It has been shown to form DNA adducts, which are indicative of mutagenic activity. In laboratory settings, exposure to particulate matter containing this compound has resulted in acute toxicities across various marine organisms, highlighting its ecological risk .

Epidemiological Studies

Epidemiological studies have linked exposure to nitro-PAHs, including this compound, with adverse health outcomes such as respiratory diseases and cancer. The presence of these compounds in particulate matter collected from traffic-heavy areas demonstrates their relevance as environmental pollutants affecting public health .

Analytical Methods

Separation Techniques

Advanced analytical methods are essential for detecting and quantifying this compound in environmental samples. Techniques such as high-performance liquid chromatography (HPLC) combined with post-labeling assays have been developed to effectively separate and identify DNA adducts formed by nitro-PAHs .

Modeling Approaches

Recent studies have employed global atmospheric models to simulate the formation and degradation pathways of this compound. These models help researchers understand the compound's fate in different environmental conditions and predict its concentrations over time .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Hayakawa et al. (2011) | Atmospheric Chemistry | Demonstrated the formation pathways of this compound under varying NO2 concentrations; established detection limits for ambient air samples. |

| Arey et al. (1986) | Environmental Monitoring | Investigated the ratios of nitro-PAHs in urban air; found significant correlations between traffic emissions and levels of this compound. |

| Hien et al. (2007) | Health Impact Assessment | Reported on the presence of nitro-PAHs in urban particulate matter; linked exposure levels to respiratory health issues among local populations. |

作用机制

2-Nitrofluoranthene is compared with other nitrated polycyclic aromatic hydrocarbons such as:

- 2-Nitropyrene

- 3-Nitrofluoranthene

- 1-Nitropyrene

Uniqueness: this compound is unique due to its specific formation pathway through radical-initiated nitration of fluoranthene. Unlike other isomers, it is not commonly found in diesel emissions but is formed in the atmosphere through chemical transformations .

相似化合物的比较

- 2-Nitropyrene: Formed through similar nitration processes and exhibits similar mutagenic properties.

- 3-Nitrofluoranthene: Another isomer of nitrofluoranthene with different mutagenic potential.

- 1-Nitropyrene: Commonly found in diesel emissions and has significant mutagenic and carcinogenic properties .

生物活性

2-Nitrofluoranthene (2-NFLT) is a nitro-polycyclic aromatic hydrocarbon (NPAH) that has garnered attention due to its potential biological activity and environmental persistence. As a derivative of fluoranthene, it is formed primarily through atmospheric reactions involving combustion processes. Understanding the biological implications of 2-NFLT is crucial, given its association with various toxicological effects.

2-NFLT is characterized by its nitro group attached to the fluoranthene structure, which influences its reactivity and biological interactions. The compound is often studied in the context of air pollution, as it can be found in particulate matter and urban atmospheres.

Toxicological Effects

Research indicates that 2-NFLT exhibits significant toxicological effects, particularly in aquatic organisms. A study using zebrafish (Danio rerio) as a model organism demonstrated that exposure to 2-NFLT resulted in developmental toxicity, including malformations and mortality at varying concentrations. The study highlighted the induction of cytochrome P450 1A (CYP1A) expression, which is indicative of aryl hydrocarbon receptor (AhR) activation—a pathway associated with xenobiotic metabolism and toxicity .

Ecotoxicological Studies

Ecotoxicological assessments have shown that 2-NFLT affects marine and freshwater fish species. For instance, a symposium on piscine toxicology reported that 2-NFLT was present in significant concentrations in aquatic environments, leading to observable adverse effects on fish populations . The compound's bioaccumulation potential raises concerns about its long-term ecological impacts.

Case Study 1: Developmental Toxicity in Zebrafish

In a controlled laboratory setting, zebrafish embryos were exposed to various concentrations of 2-NFLT. The results indicated:

- Concentration Levels : Exposures ranged from 0.1 µM to 50 µM.

- Observed Effects : Significant rates of mortality and morphological deformities were recorded, including pericardial edema and craniofacial malformations.

- Gene Expression : Upregulation of CYP1A was noted at lower exposure levels, suggesting early activation of detoxification pathways .

Case Study 2: Environmental Monitoring

A study conducted in urban areas revealed that 2-NFLT was one of the predominant NPAHs detected in atmospheric particulate matter. The research utilized advanced modeling techniques to estimate the formation and degradation pathways of NPAHs, confirming that:

- Concentration Ranges : Measured concentrations of 2-NFLT varied from to pg/m³ across different sites.

- Formation Pathways : The compound was primarily formed through reactions involving hydroxyl radicals and nitrogen oxides under atmospheric conditions .

Data Table: Summary of Biological Effects

| Study/Source | Organism/Model | Concentration (µM) | Observed Effects | Mechanism |

|---|---|---|---|---|

| Zebrafish Study | Danio rerio | 0.1 - 50 | Mortality, edema, malformations | CYP1A induction via AhR activation |

| Environmental Study | Air Particulates | Variable | High levels detected in urban areas | Formation via combustion processes |

属性

IUPAC Name |

2-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCBFNMZBHKVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075071 | |

| Record name | Fluoranthene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-29-2, 77468-36-1 | |

| Record name | 2-Nitrofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CB71I99S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。